molecular formula C36H73NO4 B6595790 Ceramide 3 CAS No. 475995-75-6

Ceramide 3

Cat. No.: B6595790
CAS No.: 475995-75-6
M. Wt: 584.0 g/mol
InChI Key: IEZRNEGTKRQRFV-LFBNJJMOSA-N
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Description

Ceramide 3, also known as N-stearoyl phytosphingosine, is a type of ceramide, which are lipid molecules found in high concentrations within cell membranes. Ceramides are a subset of sphingolipids and play a crucial role in maintaining the skin’s barrier function and retaining moisture. This compound is particularly significant in skincare due to its ability to improve the skin’s barrier function and prevent transepidermal water loss .

Mechanism of Action

Target of Action

N-Stearoyl Phytosphingosine primarily targets intercellular lipids . It has been found to inhibit the expression of the allergic cytokines, Interleukin-4 (IL-4) and Tumor Necrosis Factor-alpha (TNF-alpha) .

Mode of Action

The compound interacts with its targets by inhibiting the expression of allergic cytokines. It suppresses the activation of transcription factors, NF-κB and c-jun , in histamine-stimulated skin tissues . This interaction leads to significant changes in the organization of lipid bilayers .

Biochemical Pathways

N-Stearoyl Phytosphingosine affects the sphingolipid metabolic pathway . It promotes significant changes in the organization of lipid bilayers, such as the increase of the hydrophobic core region . This is achieved through hydrogen bonds interactions that favor tight lipid packing with a compact, more rigid character .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) It is known that n-stearoyl phytosphingosine is an intercellular lipid, suggesting that it may be well-absorbed and distributed within the body’s cells .

Result of Action

The primary result of N-Stearoyl Phytosphingosine’s action is the inhibition of histamine-induced scratching behavior and vascular permeability . It also inhibits the expression of allergic cytokines, leading to potential improvements in skin conditions .

Action Environment

The action of N-Stearoyl Phytosphingosine is influenced by the environment within the body’s cells . The compound’s efficacy and stability may be affected by factors such as the presence of other lipids, proteins, and the pH of the cellular environment .

Biochemical Analysis

Biochemical Properties

N-Stearoyl Phytosphingosine is an intercellular lipid that has been found to inhibit the expression of allergic cytokines such as IL-4 and TNF-alpha . It interacts with various biomolecules, including enzymes and proteins involved in skin barrier function. For instance, it forms a nearly water-impermeable lipid film in the stratum corneum, contributing to the skin’s barrier properties . The compound also interacts with transcription factors like NF-κB and c-jun, regulating inflammatory responses in the skin .

Cellular Effects

N-Stearoyl Phytosphingosine influences various cellular processes, particularly in skin cells. It has been shown to inhibit histamine-induced scratching behavior and vascular permeability in mice, indicating its role in reducing inflammation and allergic reactions . The compound also affects cell signaling pathways by inhibiting the activation of transcription factors such as NF-κB and c-jun, which are involved in the expression of inflammatory cytokines . Additionally, it helps maintain the integrity of the skin barrier by forming a lipid film that prevents water loss .

Molecular Mechanism

At the molecular level, N-Stearoyl Phytosphingosine exerts its effects through several mechanisms. It binds to and inhibits the activity of enzymes involved in the inflammatory response, such as those that produce IL-4 and TNF-alpha . The compound also interacts with transcription factors like NF-κB and c-jun, preventing their activation and subsequent expression of inflammatory genes . Furthermore, N-Stearoyl Phytosphingosine forms a lipid film in the stratum corneum, enhancing the skin’s barrier function and preventing water loss .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-Stearoyl Phytosphingosine have been observed to change over time. The compound is stable at low temperatures and can be stored for extended periods without significant degradation . In in vitro studies, its anti-inflammatory effects are evident within hours of application, while long-term studies in vivo have shown sustained improvements in skin barrier function and hydration . These effects are attributed to the compound’s ability to form a stable lipid film in the stratum corneum .

Dosage Effects in Animal Models

The effects of N-Stearoyl Phytosphingosine vary with different dosages in animal models. At low doses, the compound effectively reduces inflammation and improves skin barrier function without adverse effects . At higher doses, there may be a risk of toxicity or adverse reactions, such as skin irritation or allergic responses . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

N-Stearoyl Phytosphingosine is involved in several metabolic pathways, including those related to sphingolipid metabolism. It is metabolized to odd-numbered fatty acids and incorporated into glycerophospholipids in both yeast and mammalian cells . The compound interacts with enzymes such as long-chain base 1-phosphate lyase, which catalyzes the conversion of phytosphingosine to glycerophospholipids . This metabolic pathway is crucial for maintaining the diversity of fatty acids in cell membranes and regulating cellular functions.

Transport and Distribution

Within cells and tissues, N-Stearoyl Phytosphingosine is transported and distributed through interactions with various transporters and binding proteins. It is incorporated into the lipid bilayer of cell membranes, where it plays a role in maintaining membrane integrity and function . The compound’s distribution is influenced by its amphipathic nature, allowing it to partition into lipid bilayers and interact with other membrane components .

Subcellular Localization

N-Stearoyl Phytosphingosine is primarily localized in the stratum corneum of the skin, where it forms part of the lipid matrix that maintains the skin barrier . Its activity and function are influenced by its localization within the lipid bilayer, where it interacts with other lipids and proteins to enhance barrier properties . The compound’s subcellular localization is directed by its hydrophobic and hydrophilic regions, allowing it to integrate into specific membrane compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ceramide 3 is synthesized through the amidation of stearic acid with a sphingoid base. This process can be achieved by reacting the sphingoid base with an acyl chloride, although this method is not highly selective and can result in concurrent esterification and amidation. To selectively remove esters, mild alkaline hydrolysis can be employed. Alternatively, activating stearic acid with a carbodiimide allows for ceramide synthesis without esterification .

Industrial Production Methods: In industrial settings, this compound is often produced using biotechnological methods involving yeast or other microorganisms. These methods leverage the natural metabolic pathways of these organisms to produce ceramides efficiently. The use of bioreactors and fermentation processes allows for the large-scale production of this compound with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: Ceramide 3 can undergo various chemical reactions, including:

    Oxidation: this compound can be oxidized to form this compound oxide, which may have different biological properties.

    Reduction: Reduction reactions can convert this compound into dihydroceramide, which has a saturated sphingoid base.

    Substitution: this compound can participate in substitution reactions where the fatty acid or sphingoid base is replaced with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like acyl chlorides or anhydrides are employed for substitution reactions.

Major Products:

Scientific Research Applications

Ceramide 3 has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Ceramide 3’s unique structure and properties make it a valuable compound in both scientific research and industrial applications, particularly in the field of skincare.

Properties

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZRNEGTKRQRFV-LFBNJJMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963881, DTXSID901335580
Record name N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

584.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34354-88-6, 475995-75-6
Record name Ceramide 3
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34354-88-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901335580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ceramide (Octadecanamide, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl])
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.246.331
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of N-Stearoyl Phytosphingosine differ from mammalian ceramides and how does this impact its interaction with model membranes?

A1: N-Stearoyl Phytosphingosine, a type of phytoceramide, is structurally distinct from ceramides commonly found in mammals due to an additional hydroxyl group on the 4-ene position of its sphingoid base, phytosphingosine. [] This structural difference influences its behavior in model membranes. While both saturated ceramides and N-Stearoyl Phytosphingosine form rigid gel domains in POPC bilayers, N-Stearoyl Phytosphingosine demonstrates the formation of stable stoichiometric complexes with POPC at specific molar ratios. These complexes exhibit unique properties different from pure POPC or N-Stearoyl Phytosphingosine, highlighting the impact of the additional hydroxyl group on intermolecular interactions within the membrane. []

Q2: What is the significance of studying N-Stearoyl Phytosphingosine in the context of human skin?

A2: N-Stearoyl Phytosphingosine holds significant relevance in understanding human skin health due to its role in the skin barrier function. Studies have shown that phytoceramides, including N-Stearoyl Phytosphingosine, can enhance skin hydration and improve the recovery rate of damaged stratum corneum, the outermost layer of the skin, highlighting their potential in cosmetic applications for developing effective skin barrier moisturizers. []

Q3: How do mixtures of phytoceramides with diverse fatty acid chain lengths compare to N-Stearoyl Phytosphingosine in terms of their impact on the physiological properties of the stratum corneum?

A3: Research indicates that phytoceramide mixtures derived from natural oils, containing various fatty acid chain lengths, surpass the efficacy of single-component N-Stearoyl Phytosphingosine in enhancing stratum corneum properties. [] These diverse phytoceramides demonstrate superior skin barrier repair and hydration compared to N-Stearoyl Phytosphingosine, suggesting that the natural diversity in fatty acid composition plays a crucial role in optimizing their beneficial effects on the skin barrier. []

Q4: Can molecular dynamics simulations provide insights into the behavior of N-Stearoyl Phytosphingosine in biological membranes?

A4: Yes, molecular dynamics simulations using accurate force field parameters, such as the CHARMM36 force field, have proven valuable in studying the behavior of ceramides like N-Stearoyl Phytosphingosine within model membranes. [] These simulations allow researchers to investigate various membrane properties, including lipid ordering, bilayer thickness, and hydrogen bonding patterns, providing a molecular-level understanding of how N-Stearoyl Phytosphingosine influences membrane structure and dynamics. []

Q5: What role does hydrogen bonding play in the behavior of N-Stearoyl Phytosphingosine within lipid membranes?

A5: Hydrogen bonding plays a critical role in the behavior of N-Stearoyl Phytosphingosine within lipid membranes. The additional hydroxyl group on the phytosphingosine backbone enhances its hydrogen bonding capacity, leading to stronger interactions with surrounding lipids. [] Molecular dynamics simulations suggest that these hydrogen bonding interactions contribute significantly to the condensation effect observed in membranes containing N-Stearoyl Phytosphingosine and can even promote transitions to a more ordered gel phase. []

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